tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluoro-substituted phenyl ring. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) protecting group. The process can be summarized as follows:
Starting Material: The synthesis begins with the appropriate fluoro-substituted aniline derivative.
Protection: The amino group is protected by reacting the aniline derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling: The protected amine is then coupled with the desired electrophile, such as an acyl chloride or ester, under suitable conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of starting materials and reagents.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Utilizing industrial purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
tert-Butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access.
Receptor Modulation: Interacting with receptor sites to alter their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features but different reactivity and applications.
tert-Butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate: Shares the carbamate functional group but differs in the substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the tert-butyl carbamate protecting group and the fluoro-substituted phenyl ring. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(5-amino-2-fluorophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSWRYYYNFEAJO-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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